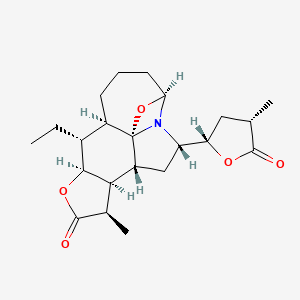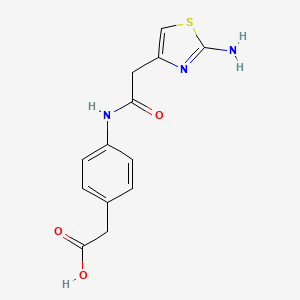
米拉贝格隆 (m8)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mirabegron is a beta-3 adrenergic agonist used to treat overactive bladder and neurogenic detrusor overactivity . It is used in adults to treat overactive bladder with symptoms of frequent or urgent urination and urinary incontinence . Mirabegron is sometimes used together with another medicine called solifenacin .
Synthesis Analysis
The synthesis of Mirabegron involves a method for the synthesis of a compound of formula (I), solvates, stereoisomers, or salts thereof, a key intermediate in the synthesis of Mirabegron by reduction of an amide in the presence of an amine-boranecomplex .Molecular Structure Analysis
Mirabegron has a molecular formula of C21H24N4O2S and a molecular weight of 396.51 . The structure of the RRT 1.47 impurity was identified as a mirabegron dimer bridged by methylene via LC–MS and NMR .Chemical Reactions Analysis
An unknown peak with a relative retention time (RRT) of 1.47 was noticed in HPLC chromatograms for related substances of mirabegron extended-release tablets . This impurity formed by Mannich reaction between mirabegron and residual formaldehyde in excipients polyethylene glycol (PEG), polyoxyethylene (PEO) .Physical And Chemical Properties Analysis
Mirabegron has a molecular formula of C21H24N4O2S and a molecular weight of 396.51 . It is soluble in DMSO .科学研究应用
Cancer Treatment
Mirabegron has shown potent anticancer effects in various animal cancer models, including difficult-to-treat cancers such as pancreatic ductal adenocarcinoma and hepatocellular carcinoma. This is achieved through the browning of adipose tissues, which is a process that converts white fat into brown fat, potentially contributing to cancer suppression .
Overactive Bladder Management
As the first beta-3 adrenergic agonist in clinical trials, Mirabegron is used to treat overactive bladder (OAB) with symptoms such as urge urinary incontinence, urgency, and urinary frequency. It offers a different mechanism of action compared to antimuscarinic agents, providing an alternative treatment option .
Neurogenic Lower Urinary Tract Dysfunction
Recent applications of Mirabegron include the treatment of neurogenic lower urinary tract dysfunction (NLUTD). Compared to anticholinergic drugs, Mirabegron offers similar efficacy but with superior safety profiles, making it a promising treatment for NLUTD .
Metabolic Homeostasis
Studies have found Mirabegron to be effective as an activator of brown adipose tissue (BAT), a stimulator of “beige” cells, and a controller of metabolic homeostasis in both animal and human studies. This suggests potential applications in managing metabolic disorders .
5. Metabolism and Brown Adipose Tissue Activation There is ongoing research into the utility of Mirabegron in metabolic disorders due to its ability to activate BAT and accelerate metabolism. However, there is some controversy surrounding its effectiveness in this area, indicating the need for further investigation .
作用机制
Target of Action
Mirabegron is a potent and selective agonist of beta-3 adrenergic receptors . These receptors are primarily found in the detrusor smooth muscle of the bladder .
Mode of Action
The activation of beta-3 receptors by Mirabegron leads to the relaxation of the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle . This increases the bladder’s storage capacity, thereby alleviating feelings of urgency and frequency .
Biochemical Pathways
Mirabegron’s action on the beta-3 adrenergic receptors leads to an increase in the generation of cyclic AMP (cAMP), which in turn activates K+ channels, causing membrane hyperpolarization . This results in the relaxation of the detrusor muscle, inhibition of spontaneous contractile activity in the bladder, and reductions in bladder afferent activity .
Pharmacokinetics
Mirabegron is extensively metabolized via a number of mechanisms, although the unchanged parent drug is still the major circulating component following oral administration . The metabolic pathways include amide hydrolysis, glucuronidation, and minimal oxidative metabolism in vivo by CYP2D6 and CYP3A4 . The bioavailability of Mirabegron is reported to be between 29–35% . It has a protein binding capacity of 71% and an elimination half-life of 50 hours .
Result of Action
The primary result of Mirabegron’s action is the alleviation of symptoms associated with overactive bladder (OAB) - such as urge urinary incontinence, urgency, and urinary frequency . By relaxing the detrusor smooth muscle and increasing bladder capacity, Mirabegron helps to reduce these symptoms .
Action Environment
The efficacy and safety of Mirabegron can be influenced by various environmental factors. For instance, it has been found that the drug’s bioavailability is lower in pediatric patients compared to adults . Additionally, the drug’s safety profile can be affected by factors such as the patient’s renal and hepatic function . Therefore, it’s important for healthcare providers to consider these factors when prescribing Mirabegron.
安全和危害
未来方向
Mirabegron has been increasingly used as a therapeutic option for neurogenic lower urinary tract dysfunction . It has the potential to increase human BAT activity, REE, NEFA content, body temperature, HR, blood pressure, and blood insulin content . These effects may lead to reductions in blood glucose levels in obese/overweight and diabetic patients . Additionally, the activation of BAT by mirabegron could represent a novel approach for treating obesity, diabetes, and cardiovascular disease .
属性
IUPAC Name |
2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c14-13-16-10(7-20-13)6-11(17)15-9-3-1-8(2-4-9)5-12(18)19/h1-4,7H,5-6H2,(H2,14,16)(H,15,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNAUJGSRYDGNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NC(=O)CC2=CSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1365244-64-9 |
Source


|
| Record name | YM-538853 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365244649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | YM-538853 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OBH7Z0622 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[bicyclo[3.1.0]hexane-6,2-oxirane], 3-(1-propenyl)- (9CI)](/img/no-structure.png)

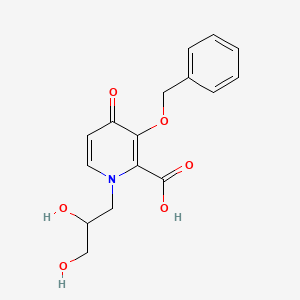


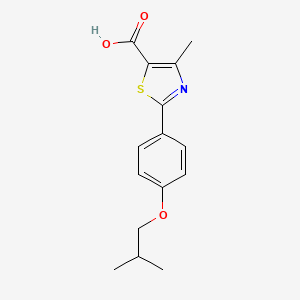
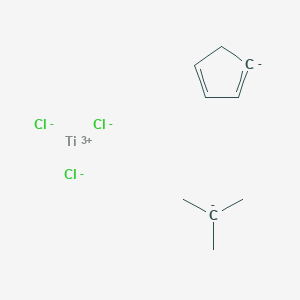
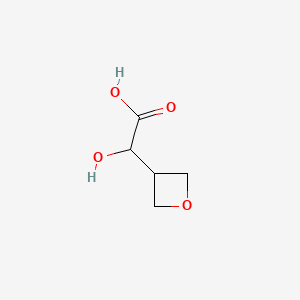
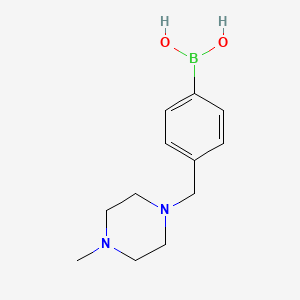
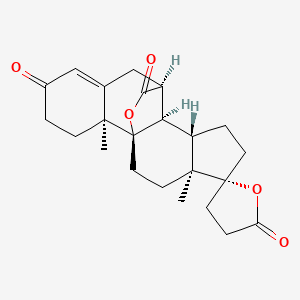
![3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B571484.png)
